N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-16(15-8-11-4-1-2-7-14(11)23-15)18-12-5-3-6-13(9-12)21-10-17-19-20-21/h1-10H,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFCSKXMMZWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329963 | |
| Record name | N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876700-67-3 | |
| Record name | N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing tetrazoles is through the reaction of nitriles with sodium azide under acidic conditions . The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazolium salts.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazolium salts, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that benzofuran derivatives, including N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, exhibit significant activity against various cancer cell lines. These compounds have been shown to inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies:
- A study demonstrated that similar benzofuran derivatives inhibited the growth of thyroid cancer cells, suggesting a possible application in treating thyroid carcinoma .
- Another investigation revealed that modifications in the benzofuran structure could enhance anticancer activity, indicating that this compound might be optimized for better efficacy .
Antimicrobial Properties
The compound's antimicrobial properties have also been explored. Benzofuran derivatives are known for their antibacterial and antifungal activities, with some studies suggesting that tetrazole-containing compounds can enhance these effects.
Research Findings:
- In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing effectiveness comparable to standard antibiotics .
- The presence of the tetrazole moiety has been linked to increased antifungal activity, making this compound a candidate for further development as an antifungal agent .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make this compound relevant in treating neurodegenerative diseases.
Potential Applications:
- Studies indicate that tetrazole derivatives can influence potassium channels, which are critical in neuronal signaling and could be targeted for neuroprotection .
- Investigations into related compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting a pathway for therapeutic use in conditions like Alzheimer's disease.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions aimed at optimizing its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for enhancing the compound's efficacy.
Synthesis Overview:
- The compound can be synthesized through various methods, including coupling reactions between benzofuran derivatives and tetrazole precursors .
- Modifications to the benzofuran ring or the introduction of different substituents on the tetrazole can significantly affect biological activity, as demonstrated in numerous SAR studies .
Future Directions and Research Needs
While initial findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials: Conducting clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies: Exploring the molecular mechanisms underlying its biological activities.
- Optimization of Derivatives: Developing new derivatives with improved potency and selectivity for specific targets.
Mechanism of Action
The mechanism of action of N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
Functional and Pharmacological Comparisons
Neurological Activity:
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide :
- Acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist .
- Demonstrated efficacy in improving working and recognition memory in rodents at doses of 0.1–1 mg/kg (oral) .
- Higher metabolic stability due to the azabicyclo group but may exhibit reduced blood-brain barrier penetration compared to smaller substituents.
- N-[3-(Tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide: While direct data is unavailable, the tetrazole group’s electron-withdrawing properties could modulate α7 nAChR affinity.
Key Observations :
- Substitution at the phenyl ring (e.g., tetrazole vs. azabicyclo) dictates target selectivity and application.
- Tetrazole derivatives balance metabolic stability and potency but require optimization for specific therapeutic or agrochemical uses.
Biological Activity
N-[3-(Tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Features
The compound features a benzofuran core fused with a carboxamide group , substituted with a tetrazole ring attached to a phenyl group. This specific combination of functional groups is believed to confer distinct biological properties compared to similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C17H13N5O2 |
| Molecular Weight | 337.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The tetrazole and benzofuran moieties facilitate binding through hydrogen bonding and π-π interactions, which are crucial for modulating the activity of these targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxic activity against various cancer cell lines .
In particular, compounds featuring benzofuran and tetrazole moieties have been shown to exhibit IC50 values comparable to established anticancer agents, indicating potential as novel therapeutic agents.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies demonstrate that certain benzofuran derivatives can scavenge reactive oxygen species (ROS) and exhibit anti-excitotoxic effects, which are critical in preventing neuronal damage in conditions such as stroke and neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the tetrazole ring could enhance the compound's lipophilicity, potentially increasing its membrane permeability and effectiveness against microbial pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A series of benzofuran-tetrazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Neuroprotective Studies : Compounds exhibiting similar structural motifs demonstrated significant neuroprotective effects by reducing oxidative stress in neuronal cells .
- Antimicrobial Tests : In vitro assays indicated that benzofuran derivatives could inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections .
Q & A
Q. What are the common synthetic routes for N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves two key steps:
- Tetrazole ring formation : A [2+3] cycloaddition reaction between nitriles and sodium azide, catalyzed by Lewis acids like ZnBr₂ or PCl₅, under reflux in solvents such as DMF or THF. For example, describes using PCl₅ and NaN₃ in THF at 100°C for 1 hour to form tetrazole derivatives .
- Amide coupling : Benzofuran-2-carboxylic acid is activated using coupling agents (e.g., EDC/HOBt) and reacted with 3-aminophenyltetrazole. Microwave-assisted conditions (60–80°C, 30–60 min) improve yields (75–85%) and reduce side products . Optimization : Purification via column chromatography (hexane:ethyl acetate, 7:3) and recrystallization from ethanol enhance purity (>95%) .
Q. How is the molecular structure of this compound confirmed?
Key analytical techniques include:
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (tetrazole protons), δ 7.5–8.0 ppm (benzofuran aromatic protons), and δ 165–170 ppm (amide carbonyl) confirm connectivity .
- IR spectroscopy : Bands at ~1670 cm⁻¹ (amide C=O), 1415 cm⁻¹ (tetrazole C-N), and 3040 cm⁻¹ (aromatic C-H) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 336) and fragmentation patterns corroborate the structure .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM doses .
- Receptor binding : Radioligand displacement assays for targets like α7 nicotinic acetylcholine receptors (α7 nAChR), given structural similarity to known agonists (e.g., Boess et al., 2007) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of tetrazole formation in this compound?
Regioselectivity (1H- vs. 2H-tetrazole) depends on:
- Catalyst choice : ZnBr₂ favors 1H-tetrazole (thermodynamic product), while NH₄Cl promotes 2H-tetrazole (kinetic product) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state for 1H-tetrazole formation .
- Temperature : Prolonged heating (>12 hours) shifts equilibrium toward 1H-tetrazole .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use isogenic cell lines .
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug formulations to improve bioavailability .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
Q. How can computational methods predict the compound’s interaction with α7 nAChR?
- Molecular docking : Use AutoDock Vina to model binding poses, focusing on π-π stacking between benzofuran and receptor Trp residues, and hydrogen bonds with tetrazole .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of key interactions (e.g., RMSD <2 Å) .
- Free-energy calculations : MM/GBSA or MM/PBSA methods quantify binding affinity (ΔG ~-8 kcal/mol for high potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
